4-(Difluoromethoxy)-3-methoxyaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For example, the synthesis of “4-(chlorodifluoromethoxy)aniline” involves taking trichloromethoxybenzene as the raw material, employing hydrogen fluoride to conduct selective fluorination to obtain chlorodifluoromethoxybenzene, subjecting the chlorodifluoromethoxybenzene to nitration by a mixed acid so as to obtain 4-(chlorodifluoromethoxy)nitrobenzene, and carrying out hydrogenation reduction on the 4-(chlorodifluoromethoxy)nitrobenzene .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed. For instance, “4-(Difluoromethoxy)aniline” has a molecular formula of C7H7F2NO . The InChI Key for this compound is NDEZTSHWEPQVBX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed. For instance, “4-(Difluoromethoxy)aniline” has a density of 1.2860g/mL, a boiling point of 231.0°C, and a flash point of >110°C .Scientific Research Applications
Cardioprotective Effects
Research has explored the cardioprotective effects of compounds structurally similar to 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride. For instance, 3',4'-Dihydroxyflavonol (DiOHF) and its derivatives, such as 4'-hydroxy-3'-methoxyflavonol, have shown potential in reducing myocardial ischemia and reperfusion injury, highlighting their promise in treating cardiovascular diseases. These flavonols exert vasorelaxant effects, which may be pivotal in cardioprotection (Qin et al., 2008).
Soil Metabolism and Pesticide Science
The metabolism of similar compounds in soil has been studied, particularly focusing on derivatives like 3-Chloro-4-methoxyaniline. These studies reveal the transformation of these compounds into various products, possibly via free radical mechanisms. Such research is crucial in understanding the environmental impact of these chemicals, especially in relation to pesticide residues and soil contamination (Briggs & Ogilvie, 1971).
Deprotection in Organic Chemistry
Deprotection of hydroxy functions using groups like 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) has been extensively researched. These protecting groups, related to this compound, are significant in organic synthesis, demonstrating selective removal under specific conditions. Such methods are integral to the synthesis of complex organic molecules (Horita et al., 1986).
Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally related to this compound, have been studied for their corrosion inhibition properties. Such research is vital in materials science, particularly for protecting metals like steel in corrosive environments (Bentiss et al., 2009).
Electrochemical and Photoelectrochemical Properties
The electrochemical, electrochromic, and photoelectrochemical behaviors of polymers derived from compounds similar to this compound have been a subject of interest. Such studies provide insights into the potential applications of these materials in electronic devices, sensors, and electrochromic displays (Gazotti et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2.ClH/c1-12-7-4-5(11)2-3-6(7)13-8(9)10;/h2-4,8H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTHBPXRNRGIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.